N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine Tyrphostin AG 1478 is a member of the class of quinazolines that is quinazoline substituted by methoxy groups at positions 6 and 7 and a (3-chlorophenyl)nitrilo group at position 4. It acts as an epidermal growth factor receptor antagonist. It has a role as an epidermal growth factor receptor antagonist, an antineoplastic agent, a geroprotector and an antiviral agent. It is a member of quinazolines, an aromatic ether and a member of monochlorobenzenes.
Tyrphostin AG 1478 is a member of the tyrphostin family of tyrosine kinase inhibitors, that selectively inhibits epidermal growth factor. (NCI)
Brand Name: Vulcanchem
CAS No.: 153436-53-4
VCID: VC0517470
InChI: InChI=1S/C16H14ClN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20)
SMILES: COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC
Molecular Formula: C16H14ClN3O2
Molecular Weight: 315.75 g/mol

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine

CAS No.: 153436-53-4

Cat. No.: VC0517470

Molecular Formula: C16H14ClN3O2

Molecular Weight: 315.75 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine - 153436-53-4

Specification

Description Tyrphostin AG 1478 is a member of the class of quinazolines that is quinazoline substituted by methoxy groups at positions 6 and 7 and a (3-chlorophenyl)nitrilo group at position 4. It acts as an epidermal growth factor receptor antagonist. It has a role as an epidermal growth factor receptor antagonist, an antineoplastic agent, a geroprotector and an antiviral agent. It is a member of quinazolines, an aromatic ether and a member of monochlorobenzenes.
Tyrphostin AG 1478 is a member of the tyrphostin family of tyrosine kinase inhibitors, that selectively inhibits epidermal growth factor. (NCI)
CAS No. 153436-53-4
Molecular Formula C16H14ClN3O2
Molecular Weight 315.75 g/mol
IUPAC Name N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine
Standard InChI InChI=1S/C16H14ClN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20)
Standard InChI Key GFNNBHLJANVSQV-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC
Appearance Solid powder

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